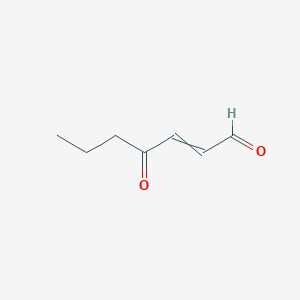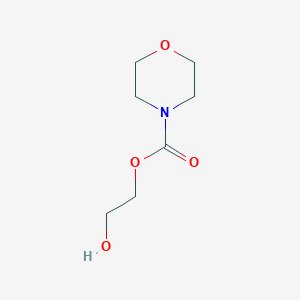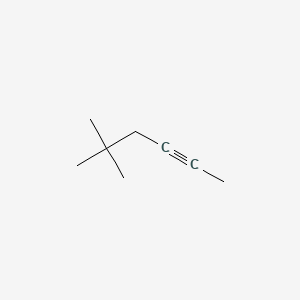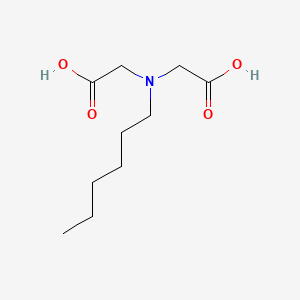
2,2'-(Hexylazanediyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Hexylazanediyl)diacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hexyl group attached to an azanediyl group, which is further connected to two acetic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexylazanediyl)diacetic acid typically involves the reaction of hexylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Hexylamine} + 2 \text{Chloroacetic acid} \rightarrow 2,2’-(\text{Hexylazanediyl})\text{diacetic acid} + 2 \text{Hydrochloric acid} ]
The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Hexylazanediyl)diacetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Hexylazanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moieties can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’-(Hexylazanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: The compound can be used in the production of biodegradable chelating agents and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-(Hexylazanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Octylazanediyl)diacetic acid: Similar structure with an octyl group instead of a hexyl group.
2,2’-(Ethylazanediyl)diacetic acid: Contains an ethyl group instead of a hexyl group.
2,2’-(Butylazanediyl)diacetic acid: Features a butyl group in place of the hexyl group.
Uniqueness
2,2’-(Hexylazanediyl)diacetic acid is unique due to its specific hexyl group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
56004-52-5 |
|---|---|
Molekularformel |
C10H19NO4 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-[carboxymethyl(hexyl)amino]acetic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-11(7-9(12)13)8-10(14)15/h2-8H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
SGKUSVMVHGBAGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
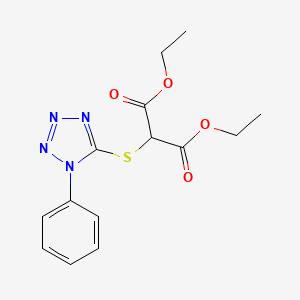
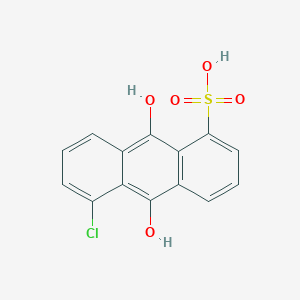
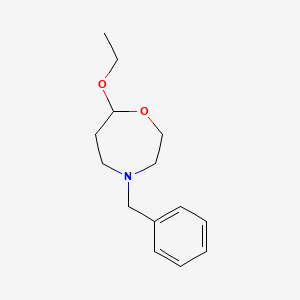


![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
